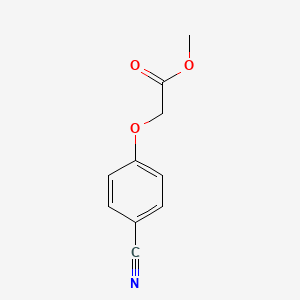Methyl (4-cyanophenoxy)acetate
CAS No.: 272792-14-0; 7425-49-2
Cat. No.: VC4976435
Molecular Formula: C10H9NO3
Molecular Weight: 191.186
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 272792-14-0; 7425-49-2 |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.186 |
| IUPAC Name | methyl 2-(4-cyanophenoxy)acetate |
| Standard InChI | InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3 |
| Standard InChI Key | MAVSETCJUQQWBN-UHFFFAOYSA-N |
| SMILES | COC(=O)COC1=CC=C(C=C1)C#N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Methyl (4-cyanophenoxy)acetate features a phenoxy group substituted with a cyano moiety at the para position, linked via an ether oxygen to an acetylated methyl ester. The IUPAC name, methyl 2-(4-cyanophenoxy)acetate, reflects this arrangement. Key structural identifiers include:
Table 1: Structural and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| SMILES | COC(=O)COC1=CC=C(C=C1)C#N | |
| InChI Key | MAVSETCJUQQWBN-UHFFFAOYSA-N | |
| NMR (¹H, DMSO-d₆) | δ 7.76 (d, 2H), 4.81 (s, 2H) |
The cyano group (-C≡N) introduces electron-withdrawing effects, influencing the compound's reactivity in nucleophilic substitutions and cyclization reactions .
Solubility and Stability
Experimental data indicate limited aqueous solubility, necessitating polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for laboratory handling . Stability studies recommend storage at room temperature (15–25°C) in moisture-free environments to prevent ester hydrolysis . Thermal decomposition occurs above 200°C, as evidenced by differential scanning calorimetry.
Synthetic Methodologies
Esterification of (4-Cyanophenoxy)acetic Acid
A common route involves the esterification of (4-cyanophenoxy)acetic acid (6) using methanol and thionyl chloride (SOCl₂) as a catalyst :
Reaction Scheme
Table 2: Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Catalyst | Thionyl chloride (1.5 eq) | |
| Temperature | 0–5°C (ice bath) | |
| Reaction Time | 12 hours | |
| Yield | 98–100% |
The procedure entails dropwise addition of SOCl₂ to an ice-cooled mixture of the acid and methanol, followed by prolonged stirring and purification via flash chromatography .
Alternative Pathways
Patent literature (WO2020/6508) describes a two-step synthesis from 4-cyanophenol:
-
Alkylation: Reaction with ethyl bromoacetate in acetone/potassium carbonate yields ethyl (4-cyanophenoxy)acetate (5) .
-
Transesterification: Methanolysis of 5 under acidic conditions produces the methyl ester .
Applications in Heterocyclic Chemistry
Precursor to Azabenzimidazoles
Methyl (4-cyanophenoxy)acetate serves as a key intermediate in synthesizing imidazo[4,5-b]pyridines, a class of nitrogen-rich heterocycles with antitumor activity . In a documented protocol:
-
The compound is converted to its acid chloride using SOCl₂.
-
Acylation with diamine 3 (derived from 2-amino-6-chloro-3-nitropyridine) forms dinitrile 7.
-
Cyclization in glacial acetic acid yields azabenzimidazole 8, a scaffold for kinase inhibitors .
Table 3: Biological Activity of Azabenzimidazole Derivatives
Role in Prodrug Design
The methyl ester group enhances cell membrane permeability, making the compound a candidate for prodrug formulations. Enzymatic cleavage in vivo releases (4-cyanophenoxy)acetic acid, a putative anti-inflammatory agent .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg | |
| Flash Point | 112°C | |
| PPE Requirements | Gloves, goggles, lab coat |
Waste Disposal
Incinerate at >850°C with scrubbers to neutralize hydrogen cyanide byproducts. Aqueous residues require treatment with alkaline hypochlorite before drainage .
Comparative Analysis with Structural Analogs
Methyl (4-Cyanophenyl)acetate
This analog (CAS 52798-01-3) lacks the ether oxygen, resulting in:
-
Reduced Polarity: LogP increases from 1.2 to 1.8, enhancing lipid solubility .
-
Altered Reactivity: Inertness toward nucleophiles due to absence of the labile phenoxy group .
Ethyl (4-Cyanophenoxy)acetate
The ethyl ester variant (CAS 557-21-1) exhibits:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume